molecular formula C22H19N5O B464351 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 315249-19-5

6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B464351
CAS No.: 315249-19-5
M. Wt: 369.4g/mol
InChI Key: RWCNWFQCWFDSMT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[2,3-c]pyrazole family, characterized by a fused pyranopyrazole core substituted with an amino group at position 6, a methyl group at position 3, and a carbazole moiety (9-ethyl-9H-carbazol-3-yl) at position 2.

Properties

IUPAC Name

6-amino-4-(9-ethylcarbazol-3-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-3-27-17-7-5-4-6-14(17)15-10-13(8-9-18(15)27)20-16(11-23)21(24)28-22-19(20)12(2)25-26-22/h4-10,20H,3,24H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCNWFQCWFDSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Time

Elevated temperatures (80°C) accelerate the reaction, completing within 40 minutes, whereas room-temperature methods require extended durations (10–24 hours).

Solvent Systems

SolventYield (%)Reaction Time
Magnetized Water9610 minutes
Water-SDS-[BMIm]Br93–9640–60 minutes
Ethanol-Water9024 hours

Magnetized water outperforms conventional solvents by aligning reactants’ dipoles, reducing energy barriers.

Catalytic Systems

  • No catalyst : Yields drop to 60–70%.

  • SDS/[BMIm]Br : Yields increase to 93–96% due to micellar catalysis and hydrogen-bond activation.

Analytical Characterization Techniques

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 2200 cm⁻¹ (C≡N stretch) and 3320 cm⁻¹ (N-H stretch) confirm nitrile and amino groups.

  • ¹H NMR : Signals at δ 4.50 (s, 1H, CH pyran) and δ 1.82 (s, 3H, CH₃) validate the pyrano[2,3-c]pyrazole structure.

  • ¹³C NMR : Resonances at 161.1 ppm (C=O) and 58.0 ppm (C-4) align with reported data.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar carbazole moiety and tetracyclic pyrano[2,3-c]pyrazole system. DFT calculations (B3LYP/6-311G(d,p)) corroborate the optimized geometry.

Comparative Evaluation of Methodologies

MethodYield (%)TimeEco-Friendliness
Magnetized Water9610 minutesHigh
SDS/[BMIm]Br93–9640–60 minModerate
Ethanol Reflux85–9024 hoursLow

Magnetized water offers the shortest reaction time and highest yield, while SDS/[BMIm]Br balances efficiency and recyclability.

Challenges and Prospective Developments

Limitations

  • Carbazole Solubility : The hydrophobic carbazole moiety necessitates surfactants or co-solvents.

  • Scale-Up Issues : Magnetized water systems require specialized equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Exhibits antimicrobial properties against various pathogens.

    Anticancer Research: Studied for its potential anticancer activity.

Medicine

    Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of optoelectronic materials and polymers.

Mechanism of Action

The mechanism of action of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the pyranopyrazole core is highly variable, influencing physicochemical and biological properties. Key analogs include:

Compound Substituent (Position 4) Key Features Biological Activity Synthesis Method
9-Ethyl-9H-carbazol-3-yl (Target Compound) Bulky carbazole group; enhanced lipophilicity Potential anticancer/kinase inhibition (inferred from carbazole analogs) Likely multi-component reaction (no direct evidence)
4-Methoxyphenyl Electron-donating methoxy group; moderate polarity Precursor for heterocyclic derivatives (e.g., oxazine-fused compounds) Four-component one-pot reaction
2-Chlorophenyl/4-Chlorophenyl Electron-withdrawing chloro group; increased reactivity Not explicitly reported (structural focus) Three-component reaction
2-Hydroxyphenyl (AMDPC) Hydrogen-bonding capability; antioxidant potential Anticancer activity via non-apoptotic mechanisms Multi-component synthesis
2-Nitrophenyl Strong electron-withdrawing nitro group Antihypertensive via calcium channel blockade Unspecified (in vivo studies highlighted)
Chromone ring Antioxidant-enhancing fused heterocycle Radical scavenging (DPPH assay) Functionalization of pyranopyrazole precursor

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydroxyl, methoxy) enhance aqueous solubility, while nitro and chloro groups reduce it .
  • Stability : Electron-withdrawing groups (e.g., nitro) may increase stability under acidic conditions .

Key Research Findings

Carbazole Advantage : The 9-ethylcarbazole moiety’s bulkiness and aromaticity may offer unique pharmacological profiles, though direct evidence is lacking in the provided data .

Substituent-Driven Bioactivity : Anticancer, antihypertensive, and antioxidant activities are substituent-dependent, highlighting the scaffold’s versatility .

Synthetic Efficiency: MCRs and green catalysts (e.g., nano-eggshell/Ti(IV)) enable scalable, eco-friendly synthesis .

Biological Activity

6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 315249-19-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19N5O
  • Molecular Weight : 369.42 g/mol
  • Structure : The compound features a dihydropyrano-pyrazole core linked to a carbazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Case Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary tests suggest that it exhibits activity against several bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored:

  • Inhibition of Cytokines : Studies indicate that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Cycle Modulation : Induction of cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in inflammation and cancer progression.

Research Findings

A comprehensive review of literature reveals promising findings regarding the biological activity of this compound:

  • Synthesis and Characterization : Various synthetic routes have been documented for the preparation of this compound and its analogs, emphasizing the importance of structural modifications on biological activity.
  • In Vivo Studies : Animal model studies are needed to validate the efficacy and safety profile before clinical applications can be considered.

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